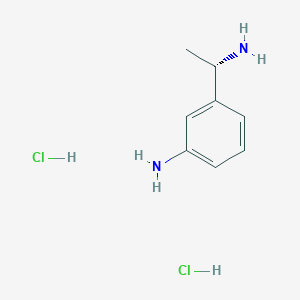
(s)-3-(1-Aminoethyl)benzenamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(1-Aminoethyl)anilinedihydrochloride is a chiral organic compound that features an amino group attached to an aromatic ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Aminoethyl)anilinedihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with an appropriately substituted benzene derivative.
Amination: Introduction of the amino group through a nucleophilic substitution reaction.
Chiral Resolution: Separation of the enantiomers to obtain the (S)-enantiomer.
Salt Formation: Conversion to the dihydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (S)-3-(1-Aminoethyl)anilinedihydrochloride may involve:
Large-scale Amination: Using automated reactors to introduce the amino group.
Chiral Catalysts: Employing chiral catalysts to ensure the production of the (S)-enantiomer.
Purification: Utilizing crystallization or chromatography techniques to purify the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1-Aminoethyl)anilinedihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction of the aromatic ring or the amino group.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles like sodium amide.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amines or reduced aromatic compounds.
Substitution Products: Halogenated or alkylated aromatic compounds.
Scientific Research Applications
(S)-3-(1-Aminoethyl)anilinedihydrochloride is used in various fields, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme interactions and protein modifications.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-3-(1-Aminoethyl)anilinedihydrochloride involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
®-3-(1-Aminoethyl)anilinedihydrochloride: The enantiomer of the compound.
3-(1-Aminoethyl)aniline: The non-salt form of the compound.
Other Aminoethyl Anilines: Compounds with similar structures but different substituents.
Uniqueness
(S)-3-(1-Aminoethyl)anilinedihydrochloride is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivities compared to its enantiomer or other similar compounds.
Biological Activity
(S)-3-(1-Aminoethyl)benzenamine dihydrochloride, also known as (S)-3-(1-aminoethyl)aniline dihydrochloride, is a chiral compound characterized by its unique structural features, which confer distinct biological activities. This compound has garnered attention for its potential applications in pharmaceuticals and biochemistry due to its ability to interact with various biological targets.
Chemical Structure and Properties
The compound features a benzene ring with an aminoethyl substituent at the third carbon position. Its dihydrochloride form enhances solubility and stability in aqueous solutions, making it suitable for various biochemical applications. The compound's structure allows it to participate in metabolic pathways that are critical for neurotransmission and cellular signaling.
1. Pharmacological Potential
This compound has been identified as a precursor for synthesizing biologically active compounds, including pharmaceuticals. Its interactions with biological targets suggest potential roles in influencing neurotransmission and cellular signaling pathways.
Table 1: Comparison of Similar Compounds
| Compound | Structure Features | Biological Activity |
|---|---|---|
| This compound | Benzene ring with an aminoethyl group | Precursor for pharmaceuticals |
| (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol | Chlorinated phenyl group | Antidepressant properties |
| (R)-3-(1-Aminoethyl)phenol | Hydroxyl group on phenyl | Potential neuroprotective effects |
| (S)-3-(2-Aminoethyl)phenol | Different amino positioning | Antioxidant properties |
The biological activity of this compound is often evaluated through structure-activity relationship (SAR) studies. These studies indicate that minor structural modifications can lead to significant changes in efficacy and selectivity against specific biological targets. Interaction studies have focused on binding affinities with various receptors and enzymes, employing techniques such as:
- Surface Plasmon Resonance (SPR) : To measure binding interactions.
- Isothermal Titration Calorimetry (ITC) : To assess thermodynamic parameters of binding.
- Cellular Assays : To evaluate pharmacological effects in living systems.
Case Studies
Several studies have explored the biological activity of this compound:
- Neurotransmitter Modulation : Research indicates that this compound may influence neurotransmitter levels, suggesting potential applications in treating neurological disorders.
- Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines, indicating its potential as an anticancer agent.
Example Study Findings
In a study published in Biosensors & Bioelectronics, the compound was tested for its ability to modulate enzyme activity related to neurotransmission. Results showed that it could enhance the activity of certain neurotransmitter receptors, leading to increased neuronal signaling.
Properties
Molecular Formula |
C8H14Cl2N2 |
|---|---|
Molecular Weight |
209.11 g/mol |
IUPAC Name |
3-[(1S)-1-aminoethyl]aniline;dihydrochloride |
InChI |
InChI=1S/C8H12N2.2ClH/c1-6(9)7-3-2-4-8(10)5-7;;/h2-6H,9-10H2,1H3;2*1H/t6-;;/m0../s1 |
InChI Key |
RENRWCYHHGLPIN-ILKKLZGPSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)N)N.Cl.Cl |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















